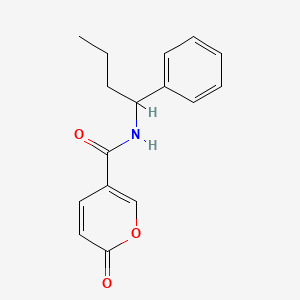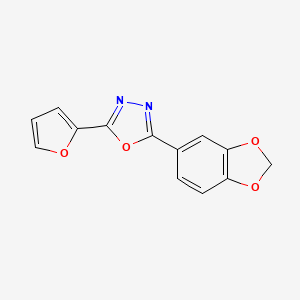![molecular formula C28H33NO6 B5988095 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid](/img/structure/B5988095.png)
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid is a complex organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid typically involves multiple steps, starting from adamantane. The key steps include:
Nitration: Introduction of the nitro group to the adamantane core.
Carboxylation: Introduction of carboxylic acid groups at specific positions on the adamantane structure.
Coupling Reactions: Formation of the final compound by coupling the nitrophenyl and carboxy-adamantane intermediates.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acid chlorides or amines for esterification and amidation, respectively.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe or inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.
3-Phenyl-adamantane-1-carboxylic acid: Another adamantane derivative with a phenyl group instead of a nitrophenyl group.
3-(4-Nitrophenyl)adamantane-1-carboxylic acid: Similar structure but lacks the additional carboxylic acid group.
Uniqueness
3-[4-(3-Carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid is unique due to the presence of both carboxylic acid and nitrophenyl groups, which impart distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)-3-nitrophenyl]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO6/c30-23(31)27-10-16-3-17(11-27)7-25(6-16,14-27)20-1-2-21(22(5-20)29(34)35)26-8-18-4-19(9-26)13-28(12-18,15-26)24(32)33/h1-2,5,16-19H,3-4,6-15H2,(H,30,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEJDCGMYWYKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC(=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5988014.png)
![N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5988018.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5988025.png)


![1-[1-(3-butenoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5988046.png)
![methyl N-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-L-valinate](/img/structure/B5988061.png)
![N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5988066.png)

![5-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]-1H-benzimidazole](/img/structure/B5988078.png)
![4-{1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}-2-methoxyphenol](/img/structure/B5988089.png)
![2,4-Dibromo-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5988106.png)
![N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine](/img/structure/B5988123.png)
![2-benzyl-9-[5-(benzyloxy)-2-hydroxyphenyl]-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5988131.png)
